molecular formula C17H21F3N6O B6457150 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine CAS No. 2549041-40-7

2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B6457150
CAS No.: 2549041-40-7
M. Wt: 382.4 g/mol
InChI Key: PTQLKRXKLQPMEN-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a cyclopropyl group at position 2, methyl groups at positions 4 and 5, and a piperazine moiety at position 6. The piperazine is further functionalized with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylmethyl group. The trifluoromethyl-oxadiazole contributes to electron-withdrawing properties and lipophilicity, while the cyclopropyl and methyl groups enhance steric stability. Such structural motifs are associated with diverse biological activities, including kinase inhibition and enzyme modulation, as observed in related compounds .

Properties

IUPAC Name

2-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N6O/c1-10-11(2)21-14(12-3-4-12)22-15(10)26-7-5-25(6-8-26)9-13-23-24-16(27-13)17(18,19)20/h12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQLKRXKLQPMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CC3=NN=C(O3)C(F)(F)F)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine involves a multi-step organic synthesis process. The primary steps include the formation of the pyrimidine ring, introduction of the cyclopropyl and dimethyl groups, and subsequent attachment of the piperazinyl and oxadiazolyl groups. Each step requires precise control of reaction conditions such as temperature, pH, and solvent choice to ensure the correct configuration and yield of the target compound.

Industrial Production Methods: Scaling up this synthesis for industrial production often involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry may be employed to achieve efficient production. Industrial synthesis typically requires stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine undergoes various types of reactions, including:

  • Oxidation: This compound can be oxidized under specific conditions, altering its functional groups and potentially its biological activity.

  • Reduction: Reduction reactions can be used to modify the compound's structural elements, affecting its reactivity and stability.

Common Reagents and Conditions: Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary based on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxides or hydroxylated derivatives, reduction may result in dehalogenated or hydrogenated compounds, and substitution can introduce a wide range of functional groups.

Scientific Research Applications

2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine has diverse scientific research applications, including:

  • Chemistry: It serves as a key intermediate in organic synthesis and the development of novel materials.

  • Biology: Researchers explore its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

  • Medicine: This compound is investigated for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

  • Industry: Its unique chemical structure makes it valuable in the development of new polymers and advanced materials.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets within biological systems. These targets often include enzymes, receptors, or nucleic acids, where the compound can inhibit or modulate their activity. The trifluoromethyl-oxadiazole group, in particular, is known for enhancing the compound's binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

  • Structure : Pyrimidine core with a piperazine-phenyl group and a carboxamide substituent.
  • Key Differences : Replaces the trifluoromethyl-oxadiazole with a carboxamide, reducing lipophilicity (logP ≈ 2.1 vs. 3.8 for the target compound).
  • Activity : Exhibits acetylcholinesterase inhibitory activity (IC₅₀ = 1.2 μM), attributed to the carboxamide’s hydrogen-bonding capacity .

(4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

  • Structure : Pyrimidine replaced with a benzoyl-piperazine dual trimethoxyphenyl system.
  • Key Differences : Lacks the heterocyclic oxadiazole and cyclopropyl groups, increasing polarity (aqueous solubility = 12 mg/L vs. 5 mg/L for the target compound).
  • Activity : Primarily explored for anticancer applications due to tubulin polymerization inhibition .

Heterocyclic Modifications

5-Fluoro-4-(4-methoxyphenyl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

  • Structure : Pyrazolo-pyrazine fused ring replaces the oxadiazole.
  • Key Differences : Fluoro and methoxyphenyl groups enhance metabolic stability and kinase binding.
  • Activity: Potent kinase inhibitor (IC₅₀ = 0.8 nM against EGFR), outperforming non-fluorinated analogues .

5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine

  • Structure: Thienopyrimidine core instead of pyrimidine.
  • Key Differences : Sulfur-containing core alters electronic properties (higher polar surface area: 98 Ų vs. 76 Ų for the target compound).
  • Activity: Selective serotonin receptor antagonism (Ki = 4.3 nM) due to thieno-ring π-π interactions .

Substituent-Driven Activity Variations

4-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one

  • Structure: Azetidinone ring replaces the oxadiazole-methyl group.
  • Key Differences : Introduces a β-lactam-like structure, increasing reactivity toward nucleophiles.
  • Activity: Antibacterial activity (MIC = 2 μg/mL against S. aureus) linked to azetidinone’s electrophilicity .

(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

  • Structure: Thiophene-methanone substituent instead of trifluoromethyl-oxadiazole.
  • Key Differences : Lower logP (2.9 vs. 3.8) and improved solubility (18 mg/L).
  • Activity : Antifungal agent (IC₅₀ = 5.6 μM against C. albicans) due to thiophene’s membrane permeability .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀/Ki/MIC) Reference
Target Compound Pyrimidine Cyclopropyl, methyl, CF₃-oxadiazole-piperazine Under investigation
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide Pyrimidine Phenylpiperazine, carboxamide Acetylcholinesterase (1.2 μM)
5-Fluoro-4-(4-methoxyphenyl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine Pyrimidine Fluoro, methoxyphenyl, pyrazolo-pyrazine EGFR kinase (0.8 nM)
5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine Thienopyrimidine Thieno-core, trifluoromethylphenyl Serotonin receptor (4.3 nM)
(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone Pyrimidine Isopropoxy, thiophene-methanone Antifungal (5.6 μM)

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit longer half-lives (t₁/₂ = 6.2 h) due to resistance to cytochrome P450 oxidation .
  • Solubility: Polar substituents (e.g., azetidinone in ) improve aqueous solubility but reduce membrane permeability .

Biological Activity

Chemical Identity and Structure
2-Cyclopropyl-4,5-dimethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound belonging to the pyrimidine class. Its molecular formula is C19H22F3N5C_{19}H_{22}F_3N_5 with a molecular weight of 377.4 g/mol. The compound features a pyrimidine ring substituted with cyclopropyl and oxadiazole moieties, which are believed to contribute to its biological activity.

Biological Activity

Pharmacological Potential
Research indicates that derivatives of pyrimidines, including this compound, may exhibit significant biological activities. These can include antimicrobial, antiviral, and anticancer properties. The presence of the trifluoromethyl group and the piperazine moiety suggests potential interactions with various biological targets such as enzymes and receptors .

Inhibition of Enzymatic Activity
The biological activity of this compound may involve the inhibition of specific enzymes that play crucial roles in metabolic pathways. For instance, compounds with similar structures have been shown to act as inhibitors of protein kinases and other enzymes involved in cell signaling pathways .

Research Findings

Case Studies and Experimental Data
Several studies have evaluated the biological activity of similar compounds:

  • Antimicrobial Activity : A study demonstrated that pyrimidine derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds in similar classes showed minimum inhibitory concentrations (MICs) ranging from 11 nM to 250 μg/ml against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Research has indicated that certain pyrimidine derivatives can inhibit viral replication. For instance, compounds were found to have effective growth inhibition against hepatitis C virus (HCV), with EC50 values in the low nanomolar range .
  • Cytotoxicity Studies : In vitro studies assessing cytotoxicity revealed that some derivatives presented low toxicity profiles while maintaining significant bioactivity against cancer cell lines .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineMIC/EC50 Values
2-Cyclopropyl...AntibacterialS. aureusMIC = 44 nM
2-Cyclopropyl...AntiviralHCVEC50 = 0.028 nM
Similar Pyrimidine DerivativeAnticancerVarious Cancer Cell LinesLow cytotoxicity

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